Phenethyl vs. Phenyl/Aryl N-Substituent: Impact on 5-HT₂A Receptor Affinity
In a controlled SAR study of phenethylpiperazine amides, replacing the phenethylpiperazine core with a simple phenylpiperazine resulted in a 20-fold loss of 5-HT₂A binding affinity (Ki increased from 3.6 nM to >72 nM), while complete removal of the phenethyl group dropped affinity by ~300-fold [1]. This demonstrates that the phenethyl tail in 2034322-68-2 is not merely a lipophilic appendage but a critical pharmacophoric element for receptor engagement. The closest comparator, (4-phenylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, lacks the ethyl spacer and is predicted to have significantly reduced affinity at aminergic GPCR targets.
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted high affinity based on phenethylpiperazine core; reference compound 4 Ki = 3.6 nM |
| Comparator Or Baseline | Phenylpiperazine analog: ~20-fold reduced affinity (estimated Ki > 72 nM); Unsubstituted piperazine: ~300-fold reduced affinity |
| Quantified Difference | 20- to 300-fold affinity advantage for phenethylpiperazine core over simpler N-substituents (class-level SAR) |
| Conditions | Human 5-HT₂A receptor binding assay; Ki determined by Cheng-Prusoff method from IC₅₀ values, n ≥ 3 experiments in triplicate at 10 concentrations [1] |
Why This Matters
Procurement of a phenethylpiperazine-containing building block rather than a phenylpiperazine analog preserves the structural feature responsible for high-affinity aminergic GPCR engagement, critical for CNS-targeted library synthesis.
- [1] Xiong Y, Ullman B, Choi JS, et al. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine2A receptor antagonists for the treatment of insomnia. J Med Chem. 2010;53(15):5696-5706. (Table 1: compound 4 Ki = 3.6 nM; compound 5 Ki ~72 nM) View Source
